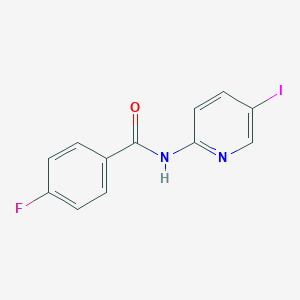

4-fluoro-N-(5-iodo-2-pyridinyl)benzamide

Description

4-Fluoro-N-(5-iodo-2-pyridinyl)benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzoyl group and a 5-iodo-substituted pyridine ring at the amide nitrogen.

Properties

Molecular Formula |

C12H8FIN2O |

|---|---|

Molecular Weight |

342.11g/mol |

IUPAC Name |

4-fluoro-N-(5-iodopyridin-2-yl)benzamide |

InChI |

InChI=1S/C12H8FIN2O/c13-9-3-1-8(2-4-9)12(17)16-11-6-5-10(14)7-15-11/h1-7H,(H,15,16,17) |

InChI Key |

DRWHRDDFWIHGAY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)I)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)I)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Heterocyclic Modifications

- Pyridine vs. Piperidine/Piperazine : Replacement of the pyridine ring with piperidine (as in CID890517) or piperazine (e.g., TG6–264) abolishes EP2 receptor activity, emphasizing the necessity of aromatic nitrogen for ligand-receptor interactions .

- Pyrimidine Derivatives : Trisubstituted pyrimidines (e.g., CID891729) with morpholine groups retain potentiation activity, suggesting that electron-rich heterocycles complement the benzamide scaffold .

Crystallographic and Conformational Insights

- Dihedral Angles and Planarity : In 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide (), the dihedral angle between aromatic rings is 14.1°, while other analogs in the Cambridge Structural Database (CSD) show angles ranging from 0° (planar) to >14°. The target compound’s 5-iodo-2-pyridinyl group may induce steric hindrance, reducing planarity and affecting packing efficiency .

- Hydrogen Bonding: Intramolecular hydrogen bonds (e.g., N–H···O in ) stabilize conformations and influence crystal packing.

Pharmacological and Physicochemical Properties

- Bioactivity : Benzamides with isoindoline moieties () exhibit anti-inflammatory and anticancer properties, suggesting that the target compound’s pyridine ring could be tailored for similar applications.

Data Tables

Table 1: Comparison of Key Benzamide Derivatives

Preparation Methods

Amide Coupling via Acyl Chloride and Aminopyridine

The most direct method involves reacting 4-fluorobenzoyl chloride with 5-iodo-2-aminopyridine. This one-step condensation, adapted from crystallographic studies, proceeds under anhydrous conditions in dichloroethane at reflux (83–85°C) for 23 hours under argon. A molar ratio of 1:1.5 (aminopyridine:acyl chloride) ensures complete conversion, with triethylamine (2 equivalents) neutralizing HCl byproducts. Post-reaction, the mixture is concentrated and purified via flash chromatography (petroleum ether/ethyl acetate, 10:1), yielding 72% of the target compound.

Key Reaction Parameters

Alternative Halogenation via Directed Ortho-Metalation

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables regioselective iodination of 2-aminopyridine. After protection of the amine group (e.g., as a tert-butoxycarbonyl derivative), treatment with iodine and a palladium catalyst (e.g., Pd(OAc)₂) at 60°C in DMF introduces iodine at the 5-position. Deprotection with trifluoroacetic acid then yields 5-iodo-2-aminopyridine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies in toluene and dichloroethane reveal that polar aprotic solvents enhance reaction rates. In toluene, similar amide couplings require tert-butyl hydroperoxide (TBHP) as an oxidant and iodine as a catalyst, but yields for N-(pyridin-2-yl)amides remain lower (63–79%) compared to dichloroethane-based methods. Microwave-assisted heating (60–140°C) shortens reaction times to 2–5 minutes but risks decomposition of heat-sensitive intermediates.

Role of Protecting Groups and Additives

The use of Boc (tert-butoxycarbonyl) protection on the pyridine nitrogen prevents unwanted side reactions during iodination. Additives like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) improve radiochemical yields in fluorine-18 labeling, though their relevance to non-radioactive syntheses requires further exploration.

Analytical Characterization

Spectroscopic Data

-

δ 10.18 (s, 1H, NH),

-

8.39–8.35 (m, 1H, pyridine-H6),

-

7.78–7.67 (m, 2H, benzamide-H2/H6),

-

7.60–7.56 (m, 1H, pyridine-H4),

-

7.40 (s, 1H, pyridine-H3).

-

165.2 (C=O),

-

159.8 (C-F, J = 245 Hz),

-

148.1 (pyridine-C2),

-

136.4 (pyridine-C5),

-

128.9–115.7 (aromatic carbons).

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-fluoro-N-(5-iodo-2-pyridinyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step amidation and halogenation reactions. For example:

- Step 1 : Coupling 5-iodo-2-aminopyridine with 4-fluorobenzoyl chloride under Schotten-Baumann conditions (base-catalyzed acylation).

- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product .

- Optimization : Adjust reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize byproducts like unreacted starting materials or diacylated impurities .

Q. How can the purity and structural integrity of this compound be verified?

- Analytical Techniques :

- NMR : Confirm aromatic proton environments (e.g., pyridine H at δ 8.3–8.5 ppm, benzamide H at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolve molecular geometry, including dihedral angles between pyridine and benzamide rings (e.g., ~36° deviation from coplanarity in related difluorobenzamide analogs) .

- HPLC-MS : Detect impurities at <0.5% using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What contradictory data exist regarding the bioactivity of halogenated benzamides, and how can these be resolved?

- Case Study : Some halogenated benzamides show antibacterial activity via acps-pptase inhibition , while others (e.g., 4-fluoro derivatives) exhibit weak binding due to steric hindrance from substituents like iodine.

- Resolution :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of 4-fluoro vs. 5-iodo analogs with bacterial enzyme pockets .

- SAR Analysis : Modify substituents (e.g., replace iodine with smaller halogens) to assess steric/electronic effects on activity .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing of this compound?

- Findings from Analog Structures :

- Hydrogen-Bonded Dimers : In 2,3-difluoro-N-(2-pyridyl)benzamide, N–H⋯N interactions form R₂²(8) motifs with N⋯N distances of 2.95–3.07 Å .

- π-Stacking : Fluorine substituents enhance face-to-face aromatic interactions (e.g., centroid distances ~3.8 Å in related compounds) .

- Experimental Validation : Compare powder X-ray diffraction (PXRD) patterns of synthesized vs. simulated structures (Mercury software) to confirm packing motifs .

Q. What strategies can mitigate iodine’s propensity for oxidative degradation during long-term storage?

- Stabilization Methods :

- Light Protection : Store in amber vials under inert gas (argon) to prevent photolytic C–I bond cleavage .

- Additives : Include radical scavengers (e.g., 0.1% BHT) to inhibit auto-oxidation .

Methodological Guidance

Q. How to design a kinetic study for amidation reactions involving 5-iodo-2-aminopyridine?

- Protocol :

- In Situ Monitoring : Use FTIR to track carbonyl (C=O) peak intensity at ~1680 cm⁻¹ over time .

- Rate Constant Calculation : Apply pseudo-first-order kinetics (excess acyl chloride) with Arrhenius analysis to determine activation energy .

Q. What computational tools are recommended for predicting the spectroscopic properties of this compound?

- Tools :

- Gaussian 16 : Simulate NMR chemical shifts (B3LYP/6-311+G(d,p)) .

- CrystalPredictor : Generate likely polymorphs based on lattice energy minimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.